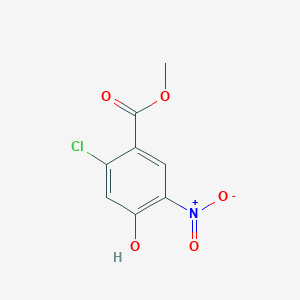

Methyl 2-chloro-4-hydroxy-5-nitrobenzoate

Description

Contextual Significance within Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a cornerstone of modern organic synthesis. The benzene (B151609) ring offers a stable scaffold that can be functionalized with a variety of substituents, each influencing the molecule's electronic properties and reactivity in predictable ways. These compounds are precursors to a vast array of more complex structures, including many active pharmaceutical ingredients. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a versatile handle for molecular elaboration. The specific combination of substituents in Methyl 2-chloro-4-hydroxy-5-nitrobenzoate places it within a specialized subgroup of highly functionalized benzoate esters, which are often sought after for the synthesis of targeted, high-value molecules.

Overview of the Chemical Entity's Unique Structural Features

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. This high degree of substitution leads to a distinct interplay of electronic and steric effects. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and influences the acidity of the phenolic hydroxyl group. The chloro and hydroxyl groups are ortho/para directing, while the methyl ester group is a meta-directing deactivator. The relative positioning of these groups dictates the regioselectivity of further chemical transformations.

Interactive Data Table: Key Structural and Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 190961-69-4 |

| Molecular Formula | C₈H₆ClNO₅ |

| PubChem CID | 54442372 |

| SMILES String | COC(=O)c1c(Cl)cc(O)c(c1)N+=O |

Data sourced from supplier information. synhet.com

Research Landscape and Current Academic Focus

Scope of the Academic Investigation

The academic investigation of a compound like this compound would typically encompass several key areas. A primary focus would be on the development of efficient and regioselective synthetic methods for its preparation. Given the multiple substituents, controlling their introduction onto the aromatic ring in the correct positions is a significant synthetic challenge.

Another area of investigation would involve the detailed characterization of the compound's structure and properties. This would include spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure. synhet.com X-ray crystallography could be employed to determine its solid-state structure.

Finally, research would likely explore the utility of this compound as a synthetic intermediate. This would involve studying its reactivity in a variety of chemical reactions, such as nucleophilic aromatic substitution, modification of the ester and hydroxyl groups, and reduction of the nitro group. The goal would be to demonstrate its utility in the synthesis of more complex and potentially valuable target molecules. While detailed research findings on this specific compound are limited in publicly accessible literature, its structural motifs suggest a rich area for future academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAOCIDALGLUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 2 Chloro 4 Hydroxy 5 Nitrobenzoate

Synthesis of Key Precursors to Methyl 2-chloro-4-hydroxy-5-nitrobenzoate

The formation of the core structure of this compound hinges on the controlled, stepwise introduction of substituents onto a benzoic acid derivative. The order of these reactions is critical to ensure the correct regiochemistry due to the directing effects of the functional groups.

Chlorination and Nitration of Benzoic Acid Derivatives

The introduction of chloro and nitro groups onto a benzoic acid ring is a foundational step in forming the necessary precursors. The carboxyl group (-COOH) is a meta-director, while chloro (-Cl) and hydroxyl (-OH) groups are ortho, para-directors. The sequence of these reactions dictates the final substitution pattern.

Nitration of benzoic acid and its chlorinated derivatives is a well-established industrial process. google.com Typically, this involves dissolving the benzoic acid derivative in concentrated sulfuric acid and adding a mixed acid solution of nitric acid and sulfuric acid. google.comtruman.edu The strong electron-withdrawing nature of the carboxylic acid group directs the incoming nitro group primarily to the meta-position. truman.eduorgsyn.org However, temperature control is crucial, as higher temperatures can lead to the formation of undesired ortho and para isomers. truman.edu

For the synthesis of a precursor like 2-chloro-5-nitrobenzoic acid, the starting material would be o-chlorobenzoic acid. The nitration is performed by adding a mixture of nitric and sulfuric acid while keeping the temperature low (below 0°C) to prevent the formation of by-products. prepchem.com After the reaction, the product is precipitated by pouring the mixture onto ice. prepchem.com A process for producing 2-chloro-5-nitrobenzoic acid with high purity involves nitration of o-chlorobenzoic acid with a specific weight ratio of concentrated sulfuric acid to the starting material, followed by purification steps like alkali dissolution and acid precipitation. google.com

Below is a table summarizing typical conditions for the nitration of a chlorinated benzoic acid derivative.

| Starting Material | Reagents | Temperature | Outcome | Yield | Reference |

| 2,5-dichlorobenzoic acid | 33% HNO₃ / 67% H₂SO₄ | Not specified | 2,5-dichloro-3-nitrobenzoic acid | 63.0% | google.com |

| o-chlorobenzoic acid | 80% HNO₃ / 100% H₂SO₄ | < 0°C | 2-chloro-5-nitrobenzoic acid | 92% | prepchem.com |

| o-chlorobenzoic acid | HNO₃ / H₂SO₄ | 30 - 40°C | 2-chloro-5-nitrobenzoic acid | >85% | google.com |

Hydroxylation and Functional Group Interconversions

The introduction of a hydroxyl group at the C4 position is a key challenge. Direct hydroxylation of a pre-functionalized aromatic ring can be achieved through various methods. Modern palladium-catalyzed C-H hydroxylation has emerged as a powerful strategy for the selective oxygenation of C-H bonds in benzoic acids. nih.gov Ligand-enabled methodologies allow for the use of environmentally benign oxidants like aqueous hydrogen peroxide (H₂O₂) at room temperature. nih.govorganic-chemistry.org A bifunctional bidentate carboxyl-pyridone ligand, for example, facilitates this transformation efficiently. organic-chemistry.org

Alternatively, hydroxylation can be achieved through functional group interconversion. For instance, an amino group can be converted to a hydroxyl group via a diazonium salt intermediate (Sandmeyer-type reaction). Another route involves the oxidation of aryl boronic acids, which can be prepared through C-H activation and borylation of the arene. researchgate.net

Radical oxidation also presents a pathway for the hydroxylation of benzoic acid derivatives. researchgate.net The specific precursor required for this compound would likely be synthesized from a starting material that already contains the hydroxyl group, such as 4-hydroxybenzoic acid, to simplify the synthetic route and avoid potentially low-yield hydroxylation steps on a deactivated ring.

Regioselective Synthesis Strategies

Achieving the 2-chloro, 4-hydroxy, 5-nitro substitution pattern requires a carefully planned regioselective strategy that leverages the directing effects of the substituents. A plausible synthetic route would start with a para-substituted precursor like 4-hydroxybenzoic acid.

Chlorination of 4-hydroxybenzoic acid: The hydroxyl group is a strong activating, ortho, para-director. Direct chlorination would likely yield a mixture of products. To achieve selectivity at the 2-position, protecting the more reactive positions or using specific chlorinating agents and conditions would be necessary.

Nitration of a 2-chloro-4-hydroxybenzoic acid intermediate: With the chloro and hydroxyl groups in place, the subsequent nitration step is directed by these substituents. The hydroxyl group is a powerful ortho, para-director, and the chloro group is also an ortho, para-director. The nitration would be strongly directed to the position ortho to the hydroxyl group (C3 or C5). Given the presence of the chloro group at C2, the nitro group would preferentially add to the C5 position, yielding the desired 2-chloro-4-hydroxy-5-nitrobenzoic acid.

This strategic sequencing ensures that the directing effects of the existing functional groups guide subsequent substitutions to the correct positions, which is the cornerstone of regioselective synthesis for polysubstituted aromatic compounds. acs.orgfigshare.com

Esterification Protocols for the Methyl Benzoate (B1203000) Moiety

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group of 2-chloro-4-hydroxy-5-nitrobenzoic acid into a methyl ester. This can be accomplished through direct esterification or transesterification methods.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, is the most common method for preparing esters like methyl benzoate. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netwikipedia.org The reaction is an equilibrium process, and using an excess of methanol (B129727) helps to drive the equilibrium towards the product side. ucla.edu

An alternative to liquid acid catalysts is the use of solid acid catalysts, which align with green chemistry principles by being easily recoverable and reusable. researchgate.net For example, a zirconium metal catalyst fixed with titanium has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com Another approach involves using thionyl chloride in methanol, which first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then rapidly reacts with methanol to form the ester. prepchem.com

| Carboxylic Acid | Reagents | Catalyst | Conditions | Outcome | Reference |

| 5-Nitro salicyclic acid | Methanol, Thionyl chloride | None | Room temp, 18 hrs | Methyl-2-hydroxy-5-nitro-benzoate | prepchem.com |

| Benzoic acid | Methanol | Sulfuric acid | Not specified | Methyl benzoate | researchgate.net |

| Various benzoic acids | Methanol | Zirconium/Titanium solid acid | Reflux | Corresponding methyl benzoates | mdpi.com |

| Nitrobenzoic acid | Glycerol, Entraining liquid | Sulfuric acid | >100°C | Glycerol esters of nitrobenzoic acid | google.com |

Transesterification Approaches

Transesterification is a process that converts one ester into another. ucla.edu In the context of synthesizing this compound, this would involve starting with a different ester of 2-chloro-4-hydroxy-5-nitrobenzoic acid (e.g., an ethyl or propyl ester) and reacting it with methanol in the presence of an acid or base catalyst. ucla.edu Benzoate plasticizers, for instance, are obtained by the transesterification of methyl benzoate with diols. wikipedia.org

Lipase-catalyzed transesterification offers a biocatalytic route. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity for the transesterification of various methyl (hydroxy)benzoates. nih.gov The efficiency of this enzymatic process can be influenced by the position of substituents on the phenyl ring, with ortho and meta substitutions generally showing higher reactivity than para substitutions. nih.gov While typically used for creating long-chain alkyl benzoates, the principle could be adapted for converting other esters to the methyl ester by using a large excess of methanol. nih.gov

Esterification under Mild or Optimized Conditions

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-hydroxy-5-nitrobenzoic acid. The selection of the esterification method is critical to ensure high yield and purity while preventing unwanted side reactions, particularly given the presence of sensitive functional groups on the aromatic ring.

One of the most conventional methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is typically heated to reflux to drive the reaction towards completion. For a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, a synthesis route involves stirring the acid in methanol with sulfuric acid at 65°C for several hours. chemicalbook.com This method is effective but requires harsh acidic conditions and high temperatures, which may not be suitable for all substrates.

A milder alternative involves the use of thionyl chloride (SOCl₂). In this approach, thionyl chloride is added dropwise to a solution of the carboxylic acid in methanol at a controlled temperature. prepchem.com This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the methyl ester. This method can often be performed at room temperature, avoiding the need for heat and reducing the risk of side reactions. prepchem.com

The table below summarizes and compares these common esterification methodologies.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 2-chloro-4-hydroxy-5-nitrobenzoic acid, Methanol, Sulfuric Acid | Reflux temperature (e.g., 65°C) for 4+ hours chemicalbook.com | Low-cost reagents, simple procedure. | Harsh acidic conditions, high temperature, reversible reaction, potential for side reactions. |

| Thionyl Chloride Method | 2-chloro-4-hydroxy-5-nitrobenzoic acid, Methanol, Thionyl Chloride | Room temperature for ~18 hours prepchem.com | Mild reaction conditions, high yield, irreversible reaction. | Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ as byproducts. |

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in chemical synthesis have focused on improving efficiency, safety, and environmental impact. These principles are applicable to the synthesis of this compound.

While traditional methods rely on stoichiometric amounts of strong acids like sulfuric acid, modern catalytic approaches aim to use smaller, more efficient, and often reusable catalysts. For the esterification of nitrobenzoic acids, solid acid catalysts represent a significant improvement. Catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), or sulfated zirconia can effectively catalyze the reaction.

The primary advantage of these heterogeneous catalysts is the simplification of the purification process. After the reaction is complete, the catalyst can be removed by simple filtration, eliminating the need for a complex aqueous workup to neutralize a strong mineral acid. This reduces waste and allows for the potential recycling of the catalyst, aligning with green chemistry principles.

The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. In the synthesis of this compound, this can be addressed in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification methods are generally high in atom economy, whereas methods involving activating agents like thionyl chloride are lower.

Use of Safer Solvents: Traditional solvents like toluene (B28343) may be used during purification. prepchem.com Green chemistry encourages the use of less hazardous solvents, such as ethyl acetate (B1210297) or switching to solvent-free reaction conditions where possible.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating under reflux.

Catalysis: As discussed previously, using recyclable solid acid catalysts instead of corrosive and non-recyclable mineral acids like H₂SO₄ is a core green chemistry strategy. researchgate.net

Effective purification is crucial for obtaining a high-purity final product. The methodologies differ for the acidic intermediate and the final neutral ester.

Purification of 2-chloro-4-hydroxy-5-nitrobenzoic acid (Intermediate): This acidic precursor can be purified using an acid-base extraction technique. A process described for the related 2-chloro-5-nitrobenzoic acid involves dissolving the crude product in an alkaline solution to form its water-soluble sodium salt. google.com Insoluble impurities are removed by filtration. The subsequent acidification of the filtrate causes the pure carboxylic acid to precipitate, which can then be collected by filtration. google.com

Purification of this compound (Final Product): After the esterification reaction, a standard workup procedure is employed. The reaction mixture is often poured into water, and the product is extracted into an organic solvent like ethyl acetate. nih.gov The organic layer is then washed with a weak base, such as sodium bicarbonate solution, to remove any unreacted carboxylic acid. After drying over an agent like magnesium sulfate, the solvent is removed under reduced pressure. nih.gov The final purification of the crude ester is typically achieved by recrystallization from a suitable solvent, such as a toluene or methanol/water mixture, which yields a solid product with high purity. prepchem.com

| Compound Type | Purification Method | Description |

| Carboxylic Acid Intermediate | Acid-Base Precipitation | The crude acid is dissolved in an aqueous base, filtered, and then re-precipitated by adding acid, effectively removing neutral or basic impurities. google.com |

| Methyl Ester Final Product | Extraction and Washing | The neutral ester is extracted into an organic solvent. The organic solution is washed with a basic solution (e.g., NaHCO₃) to remove residual acid. |

| Methyl Ester Final Product | Recrystallization | The crude solid product is dissolved in a hot solvent and allowed to cool slowly, causing pure crystals to form, leaving impurities behind in the solution. prepchem.comorgsyn.org |

Scale-Up Considerations and Industrial Synthesis Relevance

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations. The economic viability and safety of the process become paramount.

The choice of reagents is a primary factor. While the thionyl chloride method is efficient, the cost, corrosive nature, and hazardous byproducts (HCl, SO₂) of thionyl chloride can present challenges on a large scale. The Fischer esterification, using inexpensive methanol and sulfuric acid, is often more economically attractive for industrial production. chemicalbook.com

To overcome the equilibrium limitations of the Fischer esterification on an industrial scale, techniques such as azeotropic distillation can be employed to remove the water byproduct, driving the reaction to completion. google.com This involves adding an entraining liquid (e.g., toluene) that forms an azeotrope with water.

Chemical Reactivity and Transformation Studies of Methyl 2 Chloro 4 Hydroxy 5 Nitrobenzoate

Reactions Involving the Hydroxyl Group

The hydroxyl group of Methyl 2-chloro-4-hydroxy-5-nitrobenzoate, being attached to an electron-deficient aromatic ring, exhibits modified reactivity compared to simple phenols. The electron-withdrawing nature of the adjacent nitro group and the chloro substituent decreases the electron density on the phenolic oxygen, thereby influencing its nucleophilicity and acidity.

Alkylation and Acylation Reactions

The hydroxyl group of phenols can undergo O-alkylation and O-acylation to form ethers and esters, respectively. mdpi.comresearchgate.net In the case of this compound, the reduced nucleophilicity of the phenoxide ion, due to the electron-withdrawing substituents, necessitates the use of strong bases and reactive alkylating or acylating agents.

Alkylation: The Williamson ether synthesis, a common method for phenol (B47542) alkylation, can be employed. mdpi.com This typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the more nucleophilic phenoxide, which then reacts with an alkyl halide. Given the electron-deficient nature of the aromatic ring, harsher reaction conditions, such as higher temperatures or the use of more reactive alkylating agents like alkyl sulfates, may be required to achieve good yields. researchgate.net

Acylation: Acylation of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides. crunchchemistry.co.uksavemyexams.com The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which neutralizes the liberated acid and enhances the nucleophilicity of the phenol. For a less reactive phenol like this compound, the use of a more reactive acylating agent and a suitable base is crucial for efficient ester formation. mdpi.comrsc.org

Table 1: Representative Alkylation and Acylation Reactions of Phenols

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Alkylation | Alkyl halide, Strong base (e.g., NaH) in an aprotic solvent | Phenyl ether | mdpi.com |

| Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Phenyl ester | crunchchemistry.co.uk |

Oxidation Pathways of the Hydroxyl Moiety

The oxidation of phenols can lead to a variety of products, with the formation of quinones being a characteristic reaction. psu.edu For nitrophenols, the oxidation pathways are influenced by the position of the nitro group and the reaction conditions. The presence of the electron-withdrawing nitro group can make the aromatic ring more susceptible to oxidative degradation under harsh conditions. However, controlled oxidation can yield valuable synthetic intermediates.

Studies on the oxidation of p-nitrophenol have shown that it can be metabolized to 4-nitrocatechol. nih.gov Electrochemical oxidation of para-substituted phenols generally proceeds via the formation of catechol-type species. uc.pt For this compound, oxidation could potentially lead to the formation of a quinone-like structure, although the specific reaction conditions and the stability of the resulting product would need to be experimentally determined. The substituent effects on the oxidation of various phenols have been studied, indicating that electron-withdrawing groups like the nitro group can influence the reaction rates and pathways. researchgate.net

Condensation and Derivatization Reactions

The hydroxyl group, in concert with the carboxylic acid functionality (after hydrolysis of the methyl ester), can participate in various condensation reactions. One notable example is the Knoevenagel-Doebner condensation. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. wikipedia.org While the direct participation of the phenolic hydroxyl group is not the primary role in this reaction, its electronic influence on the aromatic ring is significant. For instance, p-hydroxybenzaldehydes are common substrates in Knoevenagel-Doebner reactions to produce p-hydroxycinnamic acids. nih.govfrontiersin.org

Derivatization of the hydroxyl group is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of phenolic compounds. mdpi.comnih.gov Common derivatization techniques include silylation, acylation, and alkylation, which convert the polar hydroxyl group into a less polar and more volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govlibretexts.org For liquid chromatography applications, derivatizing agents that introduce a chromophore or fluorophore are often used to enhance UV-Vis or fluorescence detection. libretexts.orgacs.org

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that strongly influences the reactivity of the aromatic ring and can itself undergo several important transformations.

Reduction Pathways of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reagents and methods are available for this conversion, with chemoselectivity being a key consideration in polyfunctional molecules like this compound. mq.edu.au

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed in the presence of hydrogen gas. rsc.org Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is another effective method that often offers high selectivity. organic-chemistry.org This method is particularly useful for substrates containing other reducible functional groups, such as the chloro substituent, which might be susceptible to hydrogenolysis under harsher conditions.

Metal-Acid Systems: The reduction of nitro groups can also be achieved using metals such as tin, iron, or zinc in the presence of an acid like hydrochloric acid. These methods are robust and widely applicable.

Chemoselective Reduction: In a molecule with multiple reducible groups, such as the nitro group, the ester, and the chloro substituent in this compound, selective reduction of the nitro group is often desired. Reagents like sodium borohydride (B1222165) in the presence of a transition metal salt have been shown to selectively reduce the nitro group while leaving other functionalities intact. jrfglobal.com The presence of a phenolic hydroxyl group can also direct the chemoselective reduction of an adjacent nitro group. jrfglobal.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Product | Selectivity Notes | Ref. |

| H₂, Pd/C | Amine | Can also reduce other functional groups | rsc.org |

| Fe, HCl | Amine | Classic and robust method | organic-chemistry.org |

| SnCl₂, HCl | Amine | Mild and often selective | organic-chemistry.org |

| NaBH₄, Transition Metal Salt | Amine | Can be highly chemoselective | jrfglobal.com |

| Catalytic Transfer Hydrogenation | Amine | Generally mild and selective | organic-chemistry.org |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. wikipedia.orgbyjus.comlibretexts.org In this compound, the nitro group is para to the chloro substituent, which strongly activates the carbon bearing the chlorine for nucleophilic displacement.

While the most common role of the nitro group in SNAr is as an activating group, the nitro group itself can act as a leaving group, although this is less frequent than the displacement of a halide. nih.gov The displacement of a nitro group is more likely to occur when the aromatic ring is highly activated by other electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the facility of the reaction.

For this compound, a strong nucleophile could potentially displace the chloro substituent in an SNAr reaction, with the rate being enhanced by the para-nitro group. Direct displacement of the nitro group would be less likely but could be possible under specific conditions with a highly reactive nucleophile and potentially with activation by the adjacent hydroxyl group.

Nitro Group as an Activating or Directing Group

The nitro group (NO₂) is a strong electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring to which it is attached. Through both resonance and inductive effects, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation occurs because the nitro group pulls electron density away from the ring, making it less attractive to electrophiles.

However, this same electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The nitro group is particularly effective at activating the ring for this type of reaction when it is positioned ortho or para to a good leaving group, such as the chloro substituent in this compound. libretexts.orgpearson.com The presence of the nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the SNAr reaction. nih.gov This stabilization is a key factor in facilitating the displacement of the leaving group by a nucleophile.

Reactions Involving the Chloro Substituent

The chloro group in this compound is a focal point for several important chemical transformations.

As mentioned, the chloro group is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group. This allows for the displacement of the chloride ion by a variety of nucleophiles. Common nucleophiles that can participate in this reaction include alkoxides, phenoxides, and amines. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chloro group, leading to the formation of the resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to yield the substituted product. nih.gov

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Methyl 2-methoxy-4-hydroxy-5-nitrobenzoate | Typically requires heat |

| Ammonia (NH₃) | Methyl 2-amino-4-hydroxy-5-nitrobenzoate | Often requires elevated temperature and pressure |

| Sodium phenoxide (NaOPh) | Methyl 2-phenoxy-4-hydroxy-5-nitrobenzoate | Generally proceeds under milder conditions |

Halogen exchange reactions, such as the Finkelstein reaction, are less common for aryl halides compared to alkyl halides. However, under specific conditions, the chloro group in this compound could potentially be exchanged for another halogen, such as fluorine or iodine. These reactions often require the use of a metal halide salt and a polar aprotic solvent to facilitate the exchange. For instance, fluorodenitration has been observed in a similar compound, methyl 4-chloro-2-nitrobenzoate, using tetramethylammonium (B1211777) fluoride.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have become indispensable in modern organic synthesis. cem.com Aryl halides like this compound can serve as substrates in these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. mdpi.com For this compound, a Suzuki coupling could be used to introduce a new aryl or vinyl group at the position of the chloro substituent.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.com This would allow for the introduction of an alkenyl group onto the aromatic ring of this compound.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with an aryl halide, catalyzed by palladium. cem.com This reaction offers another avenue for forming a new carbon-carbon bond at the site of the chloro group.

| Reaction | Coupling Partner | Typical Catalyst | Resulting Bond |

|---|---|---|---|

| Suzuki | Aryl or vinyl boronic acid/ester | Palladium(0) complex | C-C (aryl-aryl or aryl-vinyl) |

| Heck | Alkene | Palladium(0) complex | C-C (aryl-alkenyl) |

| Stille | Organostannane | Palladium(0) complex | C-C (aryl-aryl, aryl-vinyl, etc.) |

Reactions Involving the Methyl Ester Functionality

The methyl ester group is another reactive site within the molecule.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-hydroxy-5-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification then yields the carboxylic acid. Basic hydrolysis is often preferred due to its irreversible nature, which typically leads to higher yields. quora.com

The resulting 2-chloro-4-hydroxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various other compounds.

Transesterification with Other Alcohols

While specific research detailing the transesterification of this compound is not extensively documented in publicly available literature, the chemical nature of its methyl ester group makes it amenable to this class of reaction. Transesterification is a crucial process in organic synthesis for converting one ester into another by reaction with an alcohol. For this compound, such a reaction would involve the substitution of the methyl group of the ester with a different alkyl or aryl group from another alcohol, typically in the presence of an acid or base catalyst.

The general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the methyl ester. The reaction is reversible, and conditions are often manipulated to drive the equilibrium toward the desired product, for instance, by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. Catalysts such as dibutyltin(IV) oxide have been shown to be effective for the transesterification of other nitro-substituted methyl esters, suggesting potential applicability here. researchgate.net

The products of such reactions would be various alkyl or aryl 2-chloro-4-hydroxy-5-nitrobenzoates, diversifying the ester functionality for subsequent synthetic steps.

Table 1: Hypothetical Transesterification Reactions This table is based on general principles of transesterification, as specific experimental data for this compound was not found.

| Reactant Alcohol | Catalyst (Example) | Expected Product |

| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 2-chloro-4-hydroxy-5-nitrobenzoate |

| Isopropanol | H₂SO₄ (acid) or NaO-iPr (base) | Isopropyl 2-chloro-4-hydroxy-5-nitrobenzoate |

| Benzyl alcohol | H₂SO₄ (acid) or BnONa (base) | Benzyl 2-chloro-4-hydroxy-5-nitrobenzoate |

| Ethylene glycol | H₂SO₄ (acid) | Bis(2-chloro-4-hydroxy-5-nitrobenzoate)ethane |

Amidation Reactions

Amidation of this compound involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This transformation is a fundamental reaction in organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The direct reaction of an ester with an amine (aminolysis) can be slow and often requires heating or catalysis.

Research on the structurally related compound, 2-chloro-5-nitrobenzoic acid, has demonstrated successful amination with a variety of arylamines and alkylamines in superheated water, achieving good yields without a metal catalyst. researchgate.net This indicates that the core aromatic structure is stable and reactive under these conditions. For this compound, the reaction could proceed via direct aminolysis or by a two-step process involving initial hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction. Catalytic systems using niobium pentoxide (Nb₂O₅) have also been shown to be effective for the direct amidation of methyl esters with amines under solvent-free conditions. researchgate.net

The resulting N-substituted 2-chloro-4-hydroxy-5-nitrobenzamides are valuable intermediates for building more complex molecular architectures.

Table 2: Potential Amidation Reactions and Products Based on reactivity studies of related benzoic acids and general amidation methods. researchgate.net

| Reactant Amine | Reaction Conditions (Example) | Expected Product |

| Aniline (B41778) | High Temperature / Nb₂O₅ catalyst | N-phenyl-2-chloro-4-hydroxy-5-nitrobenzamide |

| Benzylamine | High Temperature / Superheated water | N-benzyl-2-chloro-4-hydroxy-5-nitrobenzamide |

| n-Butylamine | High Temperature / Superheated water | N-butyl-2-chloro-4-hydroxy-5-nitrobenzamide |

| Diethylamine | High Temperature / Lewis acid catalyst | N,N-diethyl-2-chloro-4-hydroxy-5-nitrobenzamide |

This compound as a Key Synthetic Intermediate

This compound is recognized as a valuable intermediate for synthesis in medicinal and synthetic organic chemistry. synhet.com Its utility stems from the presence of multiple, distinct functional groups on the benzene ring—a methyl ester, a chloro group, a hydroxyl group, and a nitro group. This arrangement allows for a wide range of selective chemical transformations, making the molecule a versatile platform for constructing more elaborate structures.

Precursor in the Synthesis of Complex Organic Molecules

The strategic positioning of reactive sites makes this compound an ideal starting material for complex molecule synthesis. Each functional group offers a handle for specific modifications:

Nitro Group: Can be readily reduced to an amino group (-NH₂). This amine is a key functional group for forming amides, sulfonamides, or for serving as a nucleophile in substitution reactions. It is also a precursor for diazotization, leading to the introduction of various other substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Chloro Group: As an electron-deficient aromatic halide (activated by the adjacent nitro and ester groups), it is susceptible to nucleophilic aromatic substitution (SNAAr), allowing for the introduction of amines, alkoxides, or thiolates.

Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, providing a site for attaching other molecular fragments or for use as a protecting group.

Methyl Ester Group: Can be hydrolyzed to a carboxylic acid, converted to amides (as discussed in 3.4.3), reduced to a primary alcohol, or reacted with Grignard reagents.

This multi-functionality allows chemists to design synthetic routes where each site can be addressed sequentially to build complex scaffolds, contributing to its role as a key building block in the synthesis of pharmaceutical intermediates. synhet.com

Building Block for Functional Materials Precursors

The structural features of this compound make it a potential precursor for functional materials, particularly in the area of stabilizers and specialty dyes. Related 2-hydroxy-nitroazobenzene compounds are known reagents for synthesizing heteroaromatic compounds like benzotriazoles. researchgate.net Benzotriazole (B28993) derivatives are a prominent class of UV absorbers used as photostabilizers in polymers such as polystyrene and polyethylene (B3416737) to prevent degradation from sunlight. researchgate.net

A plausible synthetic pathway to a benzotriazole-type UV absorber using this intermediate would involve:

Reduction of the nitro group to an amine.

Diazotization of the newly formed amino group with nitrous acid.

Intramolecular cyclization, where the diazonium salt is attacked by the lone pair of the nitrogen from the other ring (formed in a preceding coupling step), to form the stable benzotriazole ring system.

The presence of the hydroxyl group is critical for the UV-absorbing properties of the final benzotriazole, making this compound a well-suited starting point for such materials.

Cyclization and Rearrangement Reactions

The polyfunctional nature of this compound and its derivatives facilitates various cyclization and rearrangement reactions to form heterocyclic systems. The most significant potential lies in reactions following the reduction of the nitro group to an amine.

Benzoxazole Formation: The resulting 5-amino-2-chloro-4-hydroxybenzoate derivative contains ortho-disposed amino and hydroxyl groups. This 1,2-amino-hydroxy arrangement is a classic precursor for the synthesis of benzoxazoles via condensation with carboxylic acids, aldehydes, or their equivalents.

Lactam Formation: Intramolecular amidation between the amine (from nitro reduction) and the methyl ester group under specific conditions could lead to the formation of a seven-membered cyclic amide, or lactam.

Benzotriazole Rearrangement: As noted in the synthesis of functional materials, derivatives of this compound can undergo cyclization to form triazoles. In related systems, the hydrogenation product of a nitroazobenzene can undergo intramolecular rearrangement to form a benzotriazole N-oxide, demonstrating the propensity of these structures to form stable heterocyclic rings. researchgate.net

These cyclization strategies allow for the conversion of a simple benzene derivative into more rigid and structurally complex heterocyclic frameworks that are common in pharmaceuticals and materials science.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Chloro 4 Hydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Assignments and Chemical Shift Analysis

A ¹H NMR spectrum of Methyl 2-chloro-4-hydroxy-5-nitrobenzoate would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely display two singlets or an AX spin system for the two protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups, and the electron-donating effect of the hydroxyl group. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration. The methyl ester protons would appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a separate signal. The carbonyl carbon of the ester group would be observed at the downfield end of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. For instance, the carbon bearing the hydroxyl group would be shifted downfield, while the carbons attached to the chloro and nitro groups would also experience significant shifts. The methyl carbon of the ester group would appear at the most upfield region.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Functional Group Identification via Characteristic Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would be expected to appear as a strong band around 1730-1700 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group would be observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The spectra would also show characteristic bands for C-H, C=C, C-O, and C-Cl stretching and bending vibrations.

Hydrogen Bonding Network Analysis

The presence of the hydroxyl group in this compound suggests the potential for intermolecular hydrogen bonding in the solid state. This can be investigated using techniques such as single-crystal X-ray diffraction and temperature-dependent IR spectroscopy. The position and shape of the O-H stretching band in the IR spectrum can provide insights into the strength and nature of the hydrogen bonds. A significant shift to lower wavenumbers and broadening of this band would indicate strong hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules. For this compound, this analysis reveals key information about its chromophores and their electronic transitions.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is determined by the chromophores present in its structure. The primary chromophore is the substituted benzene ring, which contains several functional groups that influence its electronic transitions: a nitro group (-NO2), a hydroxyl group (-OH), a chlorine atom (-Cl), and a methyl ester group (-COOCH3).

The interaction of these groups gives rise to characteristic absorption bands in the UV-visible region, primarily due to π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring. The presence of substituents like the nitro and hydroxyl groups, which are in conjugation with the ring, typically results in intense absorption bands.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and hydroxyl groups) to an anti-bonding π* orbital. These transitions are generally less intense than π → π* transitions.

The combination of these groups—the electron-withdrawing nitro and chloro groups and the electron-donating hydroxyl group—creates a complex system where intramolecular charge transfer can occur, significantly affecting the absorption maxima. Nitroaromatic compounds are known to absorb in the 200–400 nm range. rsc.org

| Chromophore/Functional Group | Type | Expected Electronic Transition(s) | Anticipated Spectral Contribution |

|---|---|---|---|

| Substituted Benzene Ring | Primary Chromophore | π → π | Strong absorption bands in the UV region. |

| Nitro Group (-NO2) | Chromophore / Electron-Withdrawing | n → π, π → π | Contributes to absorption and can cause a bathochromic (red) shift. |

| Hydroxyl Group (-OH) | Auxochrome / Electron-Donating | n → π | Modifies the absorption maxima and intensity, typically causing a bathochromic shift. |

| Carbonyl (Ester) Group (-C=O) | Chromophore | n → π* | Weak absorption, often masked by stronger transitions of the aromatic system. |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound by stabilizing or destabilizing the electronic ground and excited states. acs.org This phenomenon can lead to shifts in the absorption maximum (λmax) of the electronic transitions.

Hypsochromic Shift (Blue Shift): This shift to a shorter wavelength can occur for n → π* transitions when the solvent polarity is increased. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for the transition.

Bathochromic Shift (Red Shift): This shift to a longer wavelength is often observed for π → π* transitions with increasing solvent polarity. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, reducing the energy gap for the transition. biointerfaceresearch.com

For this compound, increasing solvent polarity is expected to cause a hypsochromic shift for the n → π* transitions of the nitro group and a potential bathochromic shift for the π → π* transitions of the aromatic system, as seen in other nitroaromatic compounds. acs.orgacs.org

| Solvent Type | Example Solvent | Expected Effect on n → π* Transition | Expected Effect on π → π* Transition |

|---|---|---|---|

| Nonpolar | Hexane, Cyclohexane | Baseline λmax | Baseline λmax |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Slight hypsochromic (blue) shift | Slight bathochromic (red) shift |

| Polar Protic | Ethanol, Water | Significant hypsochromic (blue) shift | Significant bathochromic (red) shift |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

The molecular formula for this compound is C8H6ClNO5. HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass.

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (H) | 6 | 1.007825 | 6.046950 |

| Chlorine (35Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 5 | 15.994915 | 79.974575 |

| Total Theoretical Monoisotopic Mass | 230.993852 |

The presence of a chlorine atom will also produce a characteristic isotopic pattern, with a second peak at M+2 (for the ³⁷Cl isotope) that has an intensity approximately one-third of the main molecular ion peak.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the functional groups. Drawing parallels from the known fragmentation of similar structures like methyl m-nitrobenzoate and nitrobenzene, a plausible pathway can be proposed. chegg.commiamioh.edu Data from the closely related isomer, Methyl 2-chloro-5-nitrobenzoate, shows a molecular ion at m/z 215 (for the nominal mass) and a base peak at m/z 184, corresponding to the loss of a methoxy (B1213986) radical. nih.gov

Key fragmentation pathways likely include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group to lose a mass of 31 Da, resulting in a stable acylium ion. This is often a dominant fragmentation pathway for methyl esters. libretexts.org

Loss of a nitro group (•NO₂): Cleavage of the C-N bond to lose a mass of 46 Da.

Loss of nitric oxide (•NO): A common rearrangement for aromatic nitro compounds, resulting in the loss of 30 Da. miamioh.edu

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions, a common process in the fragmentation of aromatic carbonyl compounds.

| Proposed Fragment Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Proposed Structure of Fragment |

|---|---|---|---|

| 231 | - | - | [M]⁺ (Molecular Ion) |

| 200 | •OCH₃ | 31 | [M - OCH₃]⁺ |

| 185 | •NO₂ | 46 | [M - NO₂]⁺ |

| 172 | •OCH₃ + CO | 59 | [M - OCH₃ - CO]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. For this compound, derivatization (e.g., silylation of the hydroxyl group) may be required to enhance volatility and thermal stability for GC analysis.

Potential applications of GC-MS for this compound are diverse and significant:

Reaction Monitoring: Tracking the progress of its synthesis by quantifying the disappearance of reactants and the appearance of the product.

Purity Assessment: Identifying and quantifying impurities in the final product, ensuring it meets quality control specifications.

Impurity Identification: Characterizing unknown byproducts formed during synthesis. A key application is the detection of potentially genotoxic impurities in active pharmaceutical ingredients, where related nitroaromatic and halogenated compounds are often monitored at trace levels. amazonaws.com

Environmental Analysis: Detecting and quantifying the compound in environmental matrices (e.g., water, soil) to study its fate and degradation, as many nitroaromatic compounds are considered pollutants. researchgate.net

Detailed Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search for scientific data pertaining to the chemical compound This compound , it has been determined that the specific, in-depth experimental results required to construct the requested article are not available in the public domain. The user's instructions called for a detailed analysis based on advanced spectroscopic and structural elucidation techniques, with a strict focus on the following outline:

Other Advanced Spectroscopic and Characterization Techniques

The investigation, which included searches of chemical databases, scientific journals, and crystallographic repositories using the compound's name and associated CAS numbers (such as 190961-69-4), failed to yield any published single-crystal or powder X-ray diffraction data for this compound. Consequently, crucial information such as crystal system, unit cell dimensions, space group, atomic coordinates, and detailed intermolecular interactions—which form the basis of sections 4.5.1 and 4.5.2—could not be found. Similarly, no powder X-ray diffraction patterns were located, which are essential for discussing phase purity and polymorphism as required by section 4.5.3.

While some vendor websites list the compound for sale and may mention the availability of routine characterization data like NMR or LC-MS upon purchase, these datasets are not publicly accessible for the type of detailed analysis requested.

It is important to note that extensive crystallographic and spectroscopic information is readily available for various isomers of this compound, such as Methyl 5-chloro-2-nitrobenzoate and Methyl 2-chloro-5-nitrobenzoate . For these related but distinct molecules, detailed studies including single-crystal X-ray analysis have been published. However, due to the strict instruction to focus solely on this compound, it would be scientifically inaccurate and a violation of the prompt's constraints to use data from its isomers. The specific arrangement of substituents on the benzene ring profoundly influences the molecule's electronic properties, shape, and how it packs in a crystal lattice, making data from one isomer non-transferable to another.

Given the absence of the necessary foundational data, it is not possible to generate a scientifically accurate and thorough article that adheres to the specified outline for this compound.

Theoretical and Computational Investigations of Methyl 2 Chloro 4 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems that may be difficult to study experimentally. Among the most widely used methods are Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.netnih.gov HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have become exceptionally popular due to their balance of computational cost and accuracy in predicting various molecular properties for organic compounds. researchgate.netcyberleninka.ru

A critical first step in the computational study of a molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Methyl 2-chloro-4-hydroxy-5-nitrobenzoate, this would involve optimizing the bond lengths, bond angles, and dihedral angles, including the orientation of the methyl ester, hydroxyl, and nitro functional groups relative to the benzene (B151609) ring. nih.gov

Conformational analysis is particularly important for flexible molecules. In the case of this compound, rotation around the C-O bond of the ester group and the C-O bond of the hydroxyl group can lead to different conformers. Computational methods can be used to calculate the energies of these different conformations to identify the most stable isomer. nih.gov The geometric parameters obtained from such calculations for similar substituted benzene molecules have been shown to be in good agreement with experimental data derived from X-ray crystallography. nih.govmdpi.com

Below is an example table of selected geometric parameters that would be determined through DFT calculations for a molecule structurally similar to this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-C-Cl | ~121° |

| Dihedral Angle | C-C-O-H | ~0° or 180° (planar) |

Once the optimized molecular geometry is obtained, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and torsional motions. cyberleninka.ru These calculated spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. asianpubs.org

By comparing the computed frequencies with the experimental ones, each band in the experimental spectrum can be assigned to a specific vibrational mode of the molecule. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods. mdpi.com For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch. Analysis of the Potential Energy Distribution (PED) is often used to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode. cyberleninka.ru

The table below lists the characteristic vibrational modes for the functional groups in this compound and their generally expected frequency ranges.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3200 - 3600 |

| C-H Stretching (Aromatic) | Benzene Ring | 3000 - 3100 |

| C=O Stretching | Methyl Ester (-COOCH₃) | 1700 - 1750 |

| C=C Stretching (Aromatic) | Benzene Ring | 1450 - 1600 |

| N-O Asymmetric Stretching | Nitro (-NO₂) | 1500 - 1570 |

| N-O Symmetric Stretching | Nitro (-NO₂) | 1300 - 1370 |

| C-O Stretching | Ester, Hydroxyl | 1000 - 1300 |

| C-Cl Stretching | Chloro (-Cl) | 600 - 800 |

Electronic Structure and Reactivity Descriptors

Beyond geometry and vibrations, computational methods provide deep insights into the electronic structure of a molecule, which is key to understanding its chemical reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors are used to represent regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red or yellow) around the oxygen atoms of the carbonyl, hydroxyl, and nitro groups, as these are highly electronegative atoms. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. unesp.br The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity, whereas the LUMO energy is related to the electron affinity and indicates its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity. researchgate.net For substituted nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, which can result in a smaller HOMO-LUMO gap and enhanced reactivity. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the following formulas, based on Koopmans' theorem:

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons. |

In addition to these global descriptors, local reactivity can be predicted using concepts like Fukui functions, which identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. asianpubs.org This detailed level of analysis allows for a comprehensive understanding of the chemical behavior of this compound from a theoretical standpoint.

Intermolecular Interactions and Crystal Engineering Studies

Comprehensive crystal engineering studies, which are foundational for understanding the solid-state properties of a compound, appear to be unpublished for this compound. Such studies would require single-crystal X-ray diffraction data, which is not publicly available. Without this primary data, subsequent computational analyses of intermolecular interactions are not possible.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a solved crystal structure. As no crystallographic data for this compound has been deposited in scientific databases, a Hirshfeld surface analysis has not been performed or published. Consequently, there are no research findings or data tables detailing the contributions of various intermolecular contacts (e.g., H···O, H···H, H···Cl) to the crystal packing.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, in three-dimensional space. This analysis is typically performed on a known molecular geometry, often derived from crystallographic data or high-level theoretical calculations. A literature search indicates that no NCI analysis has been reported for this compound.

Hydrogen Bonding and Halogen Bonding Network Analysis

The analysis of hydrogen and halogen bonding networks is crucial for understanding the supramolecular assembly and physicochemical properties of a crystalline solid. This requires precise atomic coordinate data from single-crystal X-ray diffraction. Due to the absence of a solved crystal structure for this compound, a detailed analysis of its potential hydrogen and halogen bonding networks is not available in the scientific literature. Therefore, no data on bond donors, acceptors, distances, or angles can be presented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of compounds in various environments. No specific MD simulation studies for this compound have been found in the published literature.

Conformational Dynamics in Solution and Solid State

Research into the conformational dynamics of this compound, which would explore the molecule's flexibility and the rotational freedom of its substituent groups (such as the ester, nitro, and hydroxyl groups) in different phases, has not been published. Such studies would provide insight into the compound's structural stability and preferred geometries, but the necessary research is currently absent from the literature.

Interaction with Solvents and Other Molecules

Molecular dynamics simulations are also employed to investigate how a molecule interacts with its surrounding environment, such as solvent molecules or other chemical species. These studies are vital for predicting solubility, reactivity, and binding affinities. There are currently no published research findings or data tables detailing the results of MD simulations on the interaction of this compound with solvents or other molecules.

Applications of Methyl 2 Chloro 4 Hydroxy 5 Nitrobenzoate in Advanced Materials and Chemical Industries Excluding Biological/medical

Role in Advanced Organic Synthesis Beyond Direct Derivatization

The strategic positioning of chloro, hydroxyl, nitro, and methyl ester functional groups on the benzene (B151609) ring makes Methyl 2-chloro-4-hydroxy-5-nitrobenzoate a valuable precursor in the synthesis of complex organic molecules for agrochemicals, dyes, and specialty polymers.

This compound serves as a key starting material for the synthesis of various agrochemical intermediates. A notable example is its potential role in the synthesis of compounds structurally related to the molluscicide and anthelmintic drug, Niclosamide. The synthesis of Niclosamide involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline (B86195). nih.govchemicalbook.com

The structural similarity of 2-chloro-4-nitroaniline to derivatives of this compound highlights the latter's potential as a precursor. A plausible synthetic pathway would involve the hydrolysis of the methyl ester group to a carboxylic acid, followed by a series of reactions to yield the necessary aniline (B41778) derivative for condensation with 5-chlorosalicylic acid. This demonstrates the utility of this compound in creating the foundational structures for potent agrochemicals.

| Intermediate | Chemical Structure | Role in Synthesis |

|---|---|---|

| 5-Chlorosalicylic acid | C₇H₅ClO₃ | Reactant providing the salicylanilide (B1680751) core. |

| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | Reactant providing the substituted aniline moiety. chemicalbook.com |

The nitroaromatic nature of this compound makes it a valuable precursor in the synthesis of various dyes and pigments. Nitroanilines, which can be derived from this compound, are common starting materials for disperse dyes. For instance, Disperse Yellow 42 is synthesized from the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with two equivalents of aniline. wikipedia.org

Following a similar synthetic logic, derivatives of this compound can be transformed into dye intermediates. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the chloro and hydroxyl groups can also be exploited to modify the final properties of the dye, such as its color, fastness, and affinity for different fibers.

| Precursor | Resulting Dye Class | Key Synthetic Step |

|---|---|---|

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Disperse Dyes (e.g., Disperse Yellow 42) | Condensation with anilines. wikipedia.org |

| Nitroanilines | Azo Dyes | Diazotization and coupling reaction. |

This compound holds potential as a monomer for the synthesis of specialty polymers and resins, such as hyperbranched poly(ester-amide)s. The synthesis of such polymers often utilizes AB2-type monomers, which contain one functional group of one type and two functional groups of another type. For example, 3,5-diaminobenzoic acid has been used to create hyperbranched poly(ester-amide)s. researchgate.net

Through chemical modification, this compound can be converted into a similar AB2-type monomer. For instance, hydrolysis of the methyl ester to a carboxylic acid and reduction of the nitro group to an amine would yield 2-chloro-4-hydroxy-5-aminobenzoic acid. This trifunctional monomer could then undergo self-polycondensation to form a hyperbranched polymer with a unique combination of properties imparted by the chloro and hydroxyl substituents. These polymers could find applications in coatings, additives, and advanced composites.

Contributions to Materials Science Research

The inherent electronic and structural features of this compound and its derivatives make them promising candidates for research in advanced materials, particularly in the fields of nonlinear optics and energy storage.

Derivatives of this compound are being investigated as precursors for novel nonlinear optical (NLO) materials. Chalcones, which are α,β-unsaturated ketones, are a class of organic molecules known to exhibit significant NLO properties. The synthesis of chalcones typically involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.govrasayanjournal.co.inresearchgate.netacs.orgchemrevlett.com

By modifying this compound to form a suitable acetophenone or benzaldehyde derivative, it can be incorporated into chalcone (B49325) structures. The presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the aromatic ring can enhance the second-order NLO response of the resulting chalcone molecule. These materials are of interest for applications in optical communications, data storage, and frequency conversion.

| Structural Feature | Contribution to NLO Properties | Example |

|---|---|---|

| α,β-Unsaturated Ketone Bridge | Provides a conjugated π-electron system. | 1,3-Diphenyl-2-propen-1-one |

| Electron-Donating and Withdrawing Groups | Creates a molecular dipole and enhances hyperpolarizability. | Nitro and hydroxyl/amino groups on the aromatic rings. |

Recent research has highlighted the potential of nitroaromatic compounds as electrode materials for lithium-ion batteries. Specifically, the electrochemical reduction of nitro compounds to azo compounds has been shown to be a viable mechanism for energy storage. nih.govwpmucdn.com For example, 4-nitrobenzoic acid lithium salt (NBALS) has been demonstrated to deliver a significant initial capacity and good cycling stability. nih.gov

Derivatives of this compound are promising candidates for this application. After conversion to the corresponding lithium salt, the nitro group can be electrochemically reduced to form an azo-bridged compound during the initial discharge cycle. This azo compound can then be reversibly lithiated and delithiated in subsequent cycles. The presence of the chloro and hydroxyl groups could potentially influence the redox potential and cycling performance of the material.

Applications in Analytical Chemistry Research

While specific documented applications of this compound in analytical chemistry are not extensively reported, the functional groups present in its derivatives, such as other substituted nitrobenzoic acids, suggest potential uses in chromatography and purification processes.

Use in Chromatography Method Development (for derivatives)

Derivatives of benzoic acid are often utilized as standards in the development of analytical methods, including high-performance liquid chromatography (HPLC). For instance, 2-Chloro-5-nitrobenzoic acid can be used as a standard for the analysis of amino acids by HPLC. nbinno.com The distinct chemical structure of such derivatives allows for the optimization of separation techniques, including the selection of appropriate mobile and stationary phases, to achieve reliable and reproducible results.

Reagent in Chemical Purification Processes (for derivatives)

In the realm of chemical synthesis, purification of reaction products is a critical step. While specific information on this compound is limited, related compounds are employed in purification. For example, processes have been developed for the purification of isomers of chloronitrobenzaldehyde, a related class of compounds, through methods like crystallization from solvent mixtures. google.com This suggests that derivatives of this compound could potentially be purified using similar principles of differential solubility.

Environmental Chemistry and Degradation Studies

The environmental impact of nitroaromatic compounds is an area of significant research due to their widespread industrial use and potential persistence. epa.gov The study of their degradation is crucial for understanding their environmental fate.

Photodegradation Pathways